
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane is a complex organophosphorus compound. It belongs to the class of phosphatrioxaadamantanes, which are known for their unique cage-like structures. These compounds are characterized by their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane typically involves the acid-catalyzed addition of appropriate phosphine precursors to β-diketones. The choice of acid (such as hydrochloric acid, phosphoric acid, or sulfuric acid) and its concentration can significantly affect the rate and selectivity of the condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane has several scientific research applications:
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane exerts its effects is primarily through its role as a ligand. It can coordinate with metal ions to form stable complexes, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the metal center in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane: This compound is similar in structure but has a phenyl group instead of a tetradecyl group.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another similar compound with a slightly different structure, used in hydroformylation catalysis.
Uniqueness
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane is unique due to its tetradecyl substituent, which can impart different solubility and reactivity properties compared to its phenyl-substituted counterparts. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C24H45O3P |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1,3,5,7-tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C24H45O3P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-28-23(4)19-21(2)25-22(3,27-23)20-24(28,5)26-21/h6-20H2,1-5H3 |
InChI Key |
WHWWCHWYTNHWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCP1C2(CC3(OC(O2)(CC1(O3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


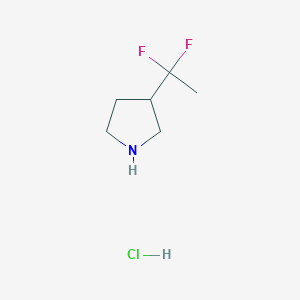
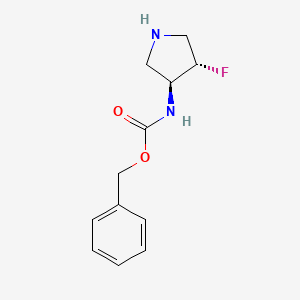



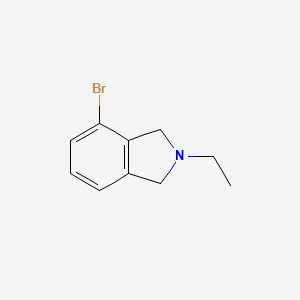

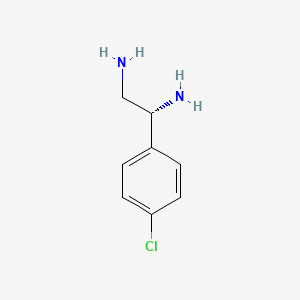
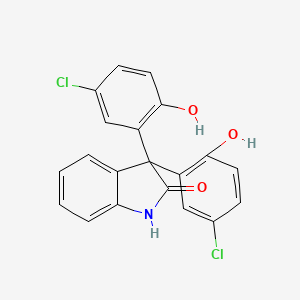

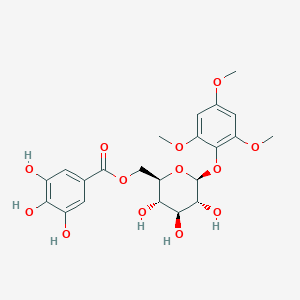

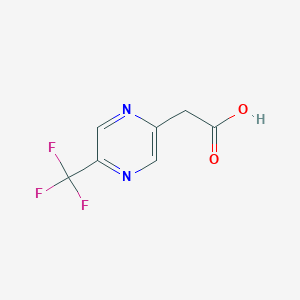
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)
